molecular formula C11H21NO3S B2370764 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylpropionamide CAS No. 874788-31-5

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylpropionamide

Cat. No.: B2370764
CAS No.: 874788-31-5
M. Wt: 247.35
InChI Key: NXUOHVDLFIBXIP-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-isobutylpropionamide is a sulfone-containing organic compound characterized by a tetrahydrothiophene ring system with a 1,1-dioxide substitution, an isobutyl group, and a propionamide moiety.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-4-11(13)12(7-9(2)3)10-5-6-16(14,15)8-10/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUOHVDLFIBXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC(C)C)C1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Disconnection Approach

The molecule can be dissected into three fragments:

  • Tetrahydrothiophene-1,1-dioxide core .
  • N-Isobutylpropionamide side chain .
  • Linking nitrogen atom .

Two primary routes emerge:

  • Route A : Late-stage sulfonation of a pre-formed tetrahydrothiophene-3-amine derivative.
  • Route B : Early-stage oxidation followed by amidation and alkylation.

Route A: Late-Stage Sulfonation

Synthesis of Tetrahydrothiophene-3-amine

Tetrahydrothiophene-3-amine serves as the precursor. A Gabriel synthesis variant is applicable:

  • Phthalimide Protection : Reacting 3-bromotetrahydrothiophene with potassium phthalimide in DMF at 80°C for 12 hours yields N-(tetrahydrothiophen-3-yl)phthalimide.
  • Deprotection : Hydrazinolysis in ethanol releases the amine (78% yield).

Sulfonation to 1,1-Dioxide

Oxidation with hydrogen peroxide (30% in acetic acid, 60°C, 6 hours) achieves sulfone formation (85% yield). Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane (RT, 12 hours) improve yields to 92%.

N-Alkylation and Amidation

  • Isobutyl Introduction : Treatment with isobutyl bromide and K₂CO₃ in acetonitrile (reflux, 8 hours) affords N-isobutyl-1,1-dioxidotetrahydrothiophen-3-amine (72% yield).
  • Propionamide Formation : Reaction with propionyl chloride in presence of triethylamine (DCM, 0°C to RT, 4 hours) yields the target compound (68% yield).

Route B: Early-Stage Oxidation

Synthesis of 1,1-Dioxidotetrahydrothiophene-3-carboxylic Acid

  • Thiophene Ring Construction : Cyclization of 3-mercaptopropionic acid with 1,2-dibromoethane in NaOH/EtOH (reflux, 6 hours) forms tetrahydrothiophene-3-carboxylic acid.
  • Oxidation : H₂O₂/CH₃COOH (12 hours, 60°C) converts the sulfide to sulfone (88% yield).

Amide Coupling

  • Activation : The carboxylic acid is activated with thionyl chloride to form the acyl chloride.
  • Amine Coupling : Reaction with N-isobutylamine in THF (0°C, 2 hours) yields the target amide (65% yield).

Comparative Analysis of Methodologies

Parameter Route A (Late-Stage Sulfonation) Route B (Early-Stage Oxidation)
Total Yield (%) 52 57
Step Count 4 3
Purification Complexity High (multiple intermediates) Moderate
Scalability Limited by alkylation step Better for bulk synthesis

Route B offers marginally higher overall yields and fewer steps, but Route A allows modular functionalization of the amine intermediate.

Catalytic and Solvent Innovations

Acid Catalysis in Dehydration

The patent US3410871A highlights para-toluenesulfonic acid (p-TsOH) as a catalyst for dehydrating hemiacetals. Analogously, p-TsOH (5 mol%) in toluene under azeotropic distillation (110°C, 4 hours) improves amidation yields to 76% by removing water.

Green Solvent Alternatives

Recent advances (e.g., cyclopentyl methyl ether) reduce environmental impact while maintaining efficiency (yields: 70–74%).

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylpropionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Research has indicated that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylpropionamide exhibits promising pharmacological properties:

  • GIRK Channel Activation : The compound has been characterized as a selective GIRK1/2 channel activator with nanomolar potency and improved metabolic stability over traditional urea-based compounds.
  • Therapeutic Potential : Due to its mechanism of action on GIRK channels, this compound may be explored for therapeutic applications in treating conditions such as epilepsy and anxiety disorders.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structural features allow it to be reacted with various reagents under controlled conditions to create new compounds with potentially novel properties.

Case Study 1: GIRK Channel Activators

A study focused on the discovery and characterization of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers demonstrated the compound's effectiveness as a GIRK channel activator. The research involved lead optimization efforts that identified this compound as having significant potential for further pharmacological development .

Case Study 2: Antimicrobial and Anticancer Properties

Preliminary investigations into similar compounds have suggested potential antimicrobial and anticancer activities. These studies highlight the need for further exploration of this compound in these areas to fully understand its biological effects and therapeutic applications.

Summary of Applications

The applications of this compound can be summarized as follows:

Field Application
PharmacologyPotential therapeutic agent for epilepsy, anxiety, and pain management through GIRK activation
Synthetic ChemistryBuilding block for synthesizing complex organic molecules
Medicinal ChemistryInvestigated for antimicrobial and anticancer properties

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylpropionamide involves its interaction with specific molecular targets and pathways. The compound is known to activate G protein-gated inwardly-rectifying potassium (GIRK) channels, which play a crucial role in regulating cellular excitability. This activation leads to various downstream effects, including changes in ion flux and cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core functional groups: sulfonated heterocycles , amide derivatives , and thiophene-related systems . Below is a detailed comparison with key examples:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Pharmacological/Industrial Relevance
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-Isobutylpropionamide Tetrahydrothiophene sulfone Sulfone, amide, isobutyl Potential enzyme inhibition, solubility
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene Thiophene, amino alcohol Intermediate in antipsychotic synthesis
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Thiophene-naphthalene hybrid Thiophene, naphthyloxy, methylamine Serotonergic activity (hypothetical)
1-Fluoronaphthalene Naphthalene Fluorine substituent Solvent, fluorophore precursor

Key Findings:

Sulfone vs. Thiophene Systems: The sulfone group in the target compound enhances polarity and metabolic stability compared to non-sulfonated thiophene derivatives (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol). This may reduce hepatic clearance and improve bioavailability . Thiophene-containing analogs (e.g., compounds a, b, d in ) are often associated with neuroactive or hormonal applications, whereas sulfonated variants like the target compound may target sulfotransferases or proteases .

Amide vs.

Isobutyl Substituent :

  • The branched isobutyl group may confer steric hindrance, influencing selectivity in enzyme inhibition. This contrasts with linear alkyl chains in compounds like 1-fluoronaphthalene, which lack steric complexity .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylpropionamide is a compound of interest due to its potential biological activities, particularly as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that contributes to its biological activity. The key components include:

  • Tetrahydrothiophene ring : Enhances interaction with biological targets.
  • Isobutyl and propionamide groups : Influence pharmacokinetics and receptor binding.
PropertyValue
Molecular FormulaC₉H₁₄N₂O₂S
Molecular Weight202.28 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents

Research indicates that this compound acts primarily as a GIRK channel activator. GIRK channels play a crucial role in regulating neuronal excitability and cardiac function. The compound's ability to modulate these channels can lead to significant physiological effects, including:

  • Neuroprotection : Potential applications in neurodegenerative diseases.
  • Cardiovascular effects : Modulation of heart rate and rhythm.

Efficacy as GIRK Channel Activator

In recent studies, compounds similar to this compound have demonstrated nanomolar potency in activating GIRK channels. This activity was assessed through:

  • Electrophysiological assays : Measuring ion currents in response to compound application.
  • Pharmacokinetic studies : Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies

  • Study on Neuroprotective Effects :
    • A study explored the neuroprotective properties of GIRK channel activators in models of ischemic stroke. Results indicated that activation of GIRK channels reduced neuronal death and improved functional outcomes post-stroke.
  • Cardiac Function Analysis :
    • Research assessed the impact of GIRK activation on heart rate variability. Findings suggested that compounds enhancing GIRK activity could stabilize heart rhythms in arrhythmic models.

Safety and Toxicology

Understanding the safety profile of this compound is crucial for its therapeutic application. Toxicological assessments have shown:

  • Low acute toxicity in animal models.
  • Minimal side effects associated with GIRK channel modulation.

Q & A

Q. What are the established synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylpropionamide, and what critical reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling of the tetrahydrothiophene dioxide moiety with isobutylamine and propionyl chloride under basic conditions (e.g., NaH in DMSO) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the pure compound . Key factors affecting yield include solvent choice (polar aprotic solvents enhance reactivity), temperature control (0–25°C for exothermic steps), and stoichiometric ratios (1:1.2 for amine:acylating agent) .

Q. Which spectroscopic and analytical methods are most effective for characterizing the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and stereochemistry (e.g., δ 1.2–1.4 ppm for isobutyl protons, δ 3.5–4.0 ppm for tetrahydrothiophene ring protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 318.14) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited, structurally related compounds exhibit:

  • Antimicrobial activity : Inhibition of Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) via membrane disruption .
  • Enzyme inhibition : Potential interaction with cysteine proteases or kinases due to the dioxidotetrahydrothiophene moiety’s electrophilic sulfone group .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in the final amidation step?

  • Catalytic optimization : Use of coupling agents (e.g., HATU or EDC/HOBt) to enhance amide bond formation efficiency .
  • Solvent screening : Testing DMF vs. THF for solubility and reactivity balance .
  • In-situ monitoring : FTIR tracking of carbonyl (C=O) stretching (1700–1650 cm1^{-1}) to detect reaction completion .

Q. What strategies resolve contradictions in reported biological activity data across similar compounds?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing isobutyl with benzyl groups) to isolate pharmacophoric elements .
  • Targeted assays : Use of isoform-specific enzyme assays (e.g., cathepsin B vs. L) to clarify selectivity .
  • Meta-analysis : Cross-referencing bioactivity data with physicochemical properties (e.g., LogP, polar surface area) to identify outliers .

Q. What advanced computational methods support the prediction of this compound’s metabolic stability?

  • Density Functional Theory (DFT) : Calculates oxidation potentials of the sulfone group to predict susceptibility to hepatic CYP450 enzymes .
  • Molecular dynamics simulations : Model interactions with serum albumin to estimate plasma half-life .

Q. How can stability issues in aqueous solutions be mitigated during formulation studies?

  • pH optimization : Buffering at pH 6.5–7.0 to minimize hydrolysis of the amide bond .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) for long-term storage .
  • Degradation analysis : Forced degradation studies (heat, light, oxidation) monitored via UPLC-MS to identify vulnerable sites .

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